molecular formula C17H16N4OS B12013313 4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 497921-79-6

4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12013313
CAS No.: 497921-79-6
M. Wt: 324.4 g/mol
InChI Key: JERIXKVCVRQAQD-LDADJPATSA-N
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Description

4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the desired biological effect. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(Benzylideneamino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(Benzylideneamino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(Benzylideneamino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 3-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

497921-79-6

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-2-22-15-10-6-9-14(11-15)16-19-20-17(23)21(16)18-12-13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,23)/b18-12+

InChI Key

JERIXKVCVRQAQD-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3

Origin of Product

United States

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